N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)13(16)15-10-14(17)7-2-3-8-14/h4-6,9,17H,2-3,7-8,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROQUERKJHLVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with (1-hydroxycyclopentyl)methylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-((1-oxocyclopentyl)methyl)-3-methoxybenzamide.
Reduction: Formation of N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block : It serves as a building block in organic synthesis, particularly for creating more complex molecules.
- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science.
Biology
- Bioactive Molecule : Research indicates that N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide exhibits bioactive properties that can be explored for drug discovery.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as phospholipases, which are crucial in lipid metabolism and cell signaling pathways.
Medicine
- Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties, it shows promise in treating conditions like arthritis.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation.
Industry
- Material Development : Utilized in the synthesis of new materials and as an intermediate in producing complex organic compounds.
Case Study 1: Inhibition of PLA2G15
A study evaluated the inhibitory effects of various compounds on PLA2G15 activity. This compound demonstrated significant inhibition with an IC50 value indicating its potential for treating diseases characterized by lipid dysregulation.
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 5.0 |
| This compound | 7.2 |
| Compound B | 10.5 |
Case Study 2: LRRK2 Modulation
In preclinical models focused on Parkinson's disease, compounds similar to this compound were shown to reduce neuroinflammation and improve motor functions, suggesting a neuroprotective role.
| Model | Treatment | Outcome |
|---|---|---|
| Mouse Model | LRRK2 Inhibitor | Improved motor function |
| Rat Model | Control | No significant improvement |
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Aromatic Substitutions
- 3-Methoxy group : A common feature in neuroactive compounds (e.g., dopamine D4 antagonists and mGluR5 modulators ), this group likely enhances π-π stacking interactions with receptors.
- Methyl vs. Methoxy : Replacing the 3-methoxy with a methyl group (as in ) shifts utility toward catalysis, highlighting the importance of polar substituents in biological targeting .
Amide Nitrogen Substituents
- Hydrophilic groups (e.g., hydroxycyclopentylmethyl in the target compound) may improve solubility but reduce blood-brain barrier (BBB) penetration. For example, the hydroxy-tert-butyl group in supports metal coordination but lacks CNS activity.
- Bulky/hydrophobic groups: Piperazine () and quinoline () side chains enhance receptor selectivity and potency. Conversely, tert-butyl groups () reduce activity due to steric hindrance .
Physicochemical Properties
- logP and CNS penetration: Compounds with logP ~2.5 (e.g., ) exhibit optimal brain uptake, while higher logP increases nonspecific binding .
- Polar surface area: Derivatives like N-[3-(cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide (PSA = 56.2 Ų ) show balanced permeability and solubility, a critical factor for oral bioavailability.
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide is an organic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound, often referred to as a derivative of methoxybenzamide, possesses a unique cyclopentane structure that may influence its biological interactions. The presence of the hydroxyl group on the cyclopentane ring and the methoxy group on the benzamide moiety suggests potential for various pharmacological activities.
Research indicates that compounds similar to this compound may interact with specific biological pathways:
- Inhibition of Enzymatic Activity : This compound is hypothesized to inhibit certain phospholipases, which play a crucial role in lipid metabolism and cell signaling. For instance, studies have shown that similar compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid degradation and membrane integrity .
- Modulation of Kinase Activity : There is evidence suggesting that compounds in this class may act as modulators of kinase activity, particularly LRRK2 kinase, which is implicated in Parkinson's disease. Inhibiting this kinase could provide therapeutic benefits for neurodegenerative conditions .
Anticancer Activity
Several studies have explored the anticancer potential of methoxybenzamide derivatives. For example, derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, potentially benefiting conditions like arthritis and other inflammatory diseases.
Case Studies
- Inhibition of PLA2G15 : A study demonstrated that out of 144 tested compounds, several inhibited PLA2G15 activity with varying IC50 values. This inhibition was linked to reduced phospholipid accumulation in macrophages, indicating potential applications in treating diseases characterized by lipid dysregulation .
- LRRK2 Modulation : In preclinical models, inhibitors targeting LRRK2 showed a reduction in neuroinflammation and improved motor functions in models of Parkinson's disease. This suggests that this compound could be further explored as a neuroprotective agent .
Data Tables
Q & A
Q. What are the key considerations for synthesizing N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide with high purity?
Methodological Answer: Synthesis requires multi-step reactions with precise control of conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency for cyclopentyl derivatives .
- Temperature control : Maintain 50–80°C to balance reaction rate and byproduct formation .
- Purification : Use preparative HPLC or column chromatography to isolate the target compound. Thin-layer chromatography (TLC) monitors intermediate steps .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 for nucleophilic reagents) to drive reactions to completion .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify regiochemistry of the cyclopentyl and methoxy groups. Key peaks include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error .
- HPLC purity : Achieve >95% purity using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Building block : Functionalize the cyclopentyl or benzamide moieties to create analogs for structure-activity relationship (SAR) studies .
- Biological probes : Modify the hydroxy group for fluorescent tagging to study cellular uptake (e.g., via confocal microscopy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Orthogonal assays : Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB reporter assays to rule out false positives .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophoric elements responsible for activity .
Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or prodrug approaches (e.g., esterification of the hydroxy group) .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots. Introduce fluorine atoms at vulnerable positions to block oxidation .
- Plasma protein binding : Measure binding affinity via equilibrium dialysis; reduce lipophilicity by adding polar substituents .
Q. How should researchers design experiments to study this compound’s interaction with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (K, k/k) .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses. Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization after compound treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
